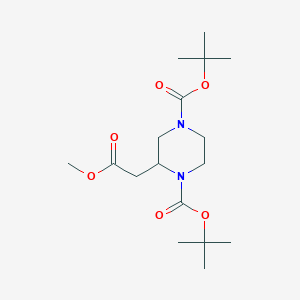

Methyl 1,4-di-Boc-piperazine-2-acetate

描述

Significance and Research Context of Piperazine (B1678402) Derivatives

Piperazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of immense importance in medicinal chemistry. The piperazine moiety is a common feature in a wide array of approved drugs, demonstrating its utility as a pharmacophore. researchgate.netnih.govresearchgate.netnih.gov This prevalence is attributed to several key properties of the piperazine ring. The presence of two nitrogen atoms allows for the formation of multiple hydrogen bonds and ionic interactions with biological targets, which can enhance binding affinity and specificity. connectjournals.com Furthermore, the piperazine nucleus can be readily modified at its nitrogen atoms to fine-tune the physicochemical properties of a molecule, such as its solubility and lipophilicity, thereby improving its pharmacokinetic profile. connectjournals.com

The carbon atoms of the piperazine ring have historically been underutilized in terms of substitution, with most drug candidates featuring modifications only at the nitrogen positions. nih.govresearchgate.net However, recent research has increasingly focused on the C-H functionalization of the piperazine core to expand its structural diversity and explore new chemical space. mdpi.com This has led to the development of methods for synthesizing piperazines with substituents at the carbon atoms, opening up new avenues for drug discovery.

The use of protecting groups, such as the Boc group, is a common strategy in the synthesis of piperazine derivatives. chemicalbook.com The Boc group is favored for its stability under a range of reaction conditions and its ease of removal under acidic conditions, allowing for selective deprotection and further functionalization of the piperazine nitrogens. chemicalbook.com

Role of Methyl 1,4-di-Boc-piperazine-2-acetate as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial building block for the synthesis of more complex and functionally diverse molecules, particularly in the realm of drug discovery and development. The strategic placement of the methyl acetate (B1210297) group at the 2-position of the piperazine ring, combined with the orthogonal protection of the nitrogen atoms with Boc groups, provides a versatile handle for a variety of chemical transformations.

The true value of this intermediate lies in its capacity to generate libraries of substituted piperazine-2-acetic acid esters. These libraries are instrumental in the screening process for new drug candidates. Research has demonstrated the synthesis of enantiomerically pure 5- and 6-substituted piperazine-2-acetic acid esters, showcasing the utility of this scaffold in creating stereochemically defined molecules. nih.govresearchgate.net Furthermore, a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported, further highlighting the adaptability of this core structure. nih.gov

The general synthetic approach often involves the initial construction of the substituted piperazine-2-acetic acid core, followed by the systematic modification of the substituents to create a diverse range of compounds. The ability to introduce various functional groups at different positions on the piperazine ring allows for the exploration of structure-activity relationships, a critical aspect of medicinal chemistry. These studies help in identifying the key structural features required for a desired biological activity.

The synthesis of these complex piperazine derivatives often involves multi-step sequences. For instance, a divergent six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. nih.gov Similarly, an efficient four-step synthesis can convert chiral amino acids into 6-substituted piperazine-2-acetic acid esters. researchgate.net These methods underscore the importance of having a well-defined and versatile starting material like this compound to facilitate the efficient construction of these intricate molecular architectures.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C17H30N2O6 | 358.43 | 368441-99-0 |

| Di-tert-butyl piperazine-1,4-dicarboxylate | C14H26N2O4 | 286.37 | 76535-75-6 nih.gov |

| 1-Boc-piperazine | C9H18N2O2 | 186.25 | 57260-71-6 |

Structure

3D Structure

属性

IUPAC Name |

ditert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O6/c1-16(2,3)24-14(21)18-8-9-19(15(22)25-17(4,5)6)12(11-18)10-13(20)23-7/h12H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNDFFYHELWSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398817 | |

| Record name | Methyl 1,4-di-Boc-piperazine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368441-99-0 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) 2-(2-methoxy-2-oxoethyl)-1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368441-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4-di-Boc-piperazine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 1,4 Di Boc Piperazine 2 Acetate and Its Stereoisomers

Strategies for Di-Boc Protection of Piperazine (B1678402) Nitrogen Atoms

The introduction of two Boc protecting groups onto the piperazine core of methyl piperazine-2-acetate requires careful consideration of reaction conditions to achieve high yields and regioselectivity, favoring the formation of the 1,4-disubstituted product.

Sequential Boc Protection Techniques

The di-Boc protection of methyl piperazine-2-acetate is typically achieved through a sequential process. The initial step involves the mono-Boc protection of a piperazine precursor. A common method for synthesizing N-Boc piperazine involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.comresearchgate.net One approach to favor mono-protection is to use an excess of piperazine relative to the Boc anhydride. google.com

Following the introduction of the first Boc group, the second nitrogen can be protected. The direct di-Boc protection of piperazine-2-carboxylic acid can be carried out by reacting it with Boc₂O in the presence of a base. researchgate.net The esterification of the resulting 1,4-di-Boc-piperazine-2-carboxylic acid would then yield the target methyl ester. Alternatively, starting with methyl piperazine-2-acetate, a second Boc group can be introduced in a subsequent step under similar reaction conditions, typically requiring a base to deprotonate the remaining secondary amine, facilitating its reaction with Boc₂O.

Optimization of Reaction Conditions for Regioselectivity and Yield

The efficiency and regioselectivity of the di-Boc protection are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature.

For the Boc protection of piperazine derivatives, solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are commonly employed as they enhance the solubility of Boc₂O. researchgate.net The choice of base is also critical. Triethylamine is frequently used to neutralize the acidic byproducts of the reaction. rsc.org The reaction temperature can influence the rate and selectivity of the protection. While many Boc protections are carried out at room temperature, lower temperatures may be used to control exothermicity and improve selectivity, especially in cases where side reactions are possible. chemicalbook.com

A solvent-free approach for Boc protection has also been reported, where the amine substrate is stirred directly in molten Boc₂O. semanticscholar.org This method can be advantageous for its simplicity and reduced environmental impact.

| Parameter | Condition | Impact on Yield/Purity |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility of Boc₂O. researchgate.net |

| Dichloromethane (DCM) | A common solvent for Boc protection. researchgate.net | |

| Base | Triethylamine | Neutralizes acidic byproducts. rsc.org |

| Sodium Bicarbonate | A milder base option. researchgate.net | |

| Temperature | Room Temperature | Standard condition for many Boc protections. chemicalbook.com |

| 0 °C to Room Temp | May improve selectivity and control of reaction. chemicalbook.com | |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Often used to accelerate the reaction. chemicalbook.com |

Catalytic Approaches in Boc Protection

To enhance the rate and efficiency of the Boc protection, various catalysts can be employed. 4-(Dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst that activates the Boc anhydride, making it more susceptible to attack by the amine. chemicalbook.com The combination of Boc₂O and a catalytic amount of DMAP is a standard and effective method for the protection of amines. chemicalbook.com

Other catalytic systems have also been explored for Boc protection. Lewis acids have been shown to catalyze the reaction, offering an alternative to basic conditions. semanticscholar.org Furthermore, recent research has investigated the use of piperazine-based nano-catalysts, such as those immobilized on ZnO or SiO₂ nanoparticles, for promoting N-Boc protection of amines under solvent-free conditions, highlighting a move towards more sustainable and efficient catalytic methods. umn.edu

Stereoselective Introduction of the Methyl Ester Group at the C2 Position

The synthesis of enantiomerically pure forms of methyl 1,4-di-Boc-piperazine-2-acetate is crucial for applications in the development of chiral drugs. Two primary strategies for achieving this are enantioselective synthesis from chiral precursors and enzymatic kinetic resolution.

Enantioselective Synthesis via Chiral Precursors

A powerful approach to obtaining enantiomerically pure piperazine derivatives is to start from readily available chiral building blocks, often referred to as the "chiral pool". Amino acids are excellent chiral precursors for the synthesis of substituted piperazines. rsc.orgnih.gov For instance, a synthetic route starting from a chiral α-amino acid can establish the stereocenter at the C2 position of the piperazine ring early in the synthetic sequence. rsc.orgnih.gov

One reported strategy involves the conversion of an N-protected amino acid into a key 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring. nih.gov For example, N-Boc protected (S)-alanine can be converted to a β-ketoester, which is then subjected to reductive amination to create a 1,2-diamine. nih.govnih.gov This diamine can be further elaborated and cyclized to yield the desired chiral piperazine-2-acetic acid ester. nih.gov The use of chiral aziridines derived from amino acids also provides a pathway to enantiopure cis-2,5-disubstituted piperazines. rsc.org

Enzymatic Kinetic Resolution using Lipase A from Candida antarctica (CAL-A)

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of racemic mixtures. Lipase A from Candida antarctica (CAL-A) has been shown to be a highly enantioselective biocatalyst for the kinetic resolution of racemic N-Boc-piperazine-2-carboxylic acid methyl esters. nih.govresearchgate.net

The resolution is typically achieved through the N-acylation of one of the enantiomers, leaving the other unreacted. In a study, the kinetic resolution of racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester was performed using CAL-A to catalyze the N-acylation with 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether (TBME). This process was highly enantioselective, with an enantiomeric ratio (E) of over 200. researchgate.net Similarly, the N-1-Boc protected regioisomer also underwent highly enantioselective N-acylation under the same conditions, with an E value of 200. researchgate.net

| Substrate | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Product Yield (%) | Product Configuration | Reference |

| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | >200 | - | (S)-enantiomer acylated | researchgate.net |

| rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | 200 | - | (R)-enantiomer acylated | researchgate.net |

| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | Vinyl butanoate | Acetonitrile (B52724) | - | up to 75 (DKR) | S | researchgate.net |

DKR denotes Dynamic Kinetic Resolution.

Asymmetric Synthesis Approaches

The introduction of a stereocenter at the C-2 position of the piperazine ring requires sophisticated asymmetric synthesis strategies. A prevalent and effective approach involves the use of precursors from the chiral pool, such as amino acids, to construct the heterocyclic core with a defined stereochemistry. nih.govrsc.org

One notable strategy begins with N-Boc protected (S)-amino acids. nih.gov A five-step synthetic route has been developed to generate 3-substituted piperazine-2-acetic acid esters with high enantiopurity. nih.gov This method involves converting the starting amino acid into a β-ketoester via a Masamune condensation, followed by reductive amination to yield a 2,3-substituted 1,4-diamine. nih.gov This key diamine intermediate is then subjected to an annulation protocol to form the piperazine ring. nih.gov While this route is effective for various alkyl-substituted piperazines, it has been observed that for a 3-phenyl substituted variant, the final product underwent racemization. nih.gov

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation. This has been used for the enantioselective synthesis of α,α-disubstituted N4-Boc-protected piperazin-2-ones. nih.gov These chiral piperazinones serve as valuable intermediates that can be subsequently reduced to the corresponding gem-disubstituted piperazines, offering access to novel, three-dimensionally complex scaffolds for drug discovery. nih.govcaltech.edu

Furthermore, direct functionalization of a pre-formed piperazine ring can be achieved through asymmetric lithiation-trapping. This method uses a chiral auxiliary, such as an α-methylbenzyl group on one of the piperazine nitrogens, in combination with s-BuLi and a chiral ligand like (-)-sparteine (B7772259), to direct the stereoselective introduction of a substituent at the α-carbon. nih.gov

The table below summarizes various asymmetric approaches to chiral piperazine derivatives.

| Method | Key Precursor(s) | Key Reagents/Catalysts | Product Type | Key Findings/Limitations | Reference(s) |

| Chiral Pool Synthesis | N-Boc-(S)-alanine | Masamune condensation, NaBH₃CN, bromoethyldiphenylsulfonium triflate | 3-substituted piperazine-2-acetic acid esters | Effective for alkyl groups; racemization observed with phenyl substituent. | nih.gov |

| Asymmetric Allylic Alkylation | Differentially N-protected piperazin-2-ones | Palladium catalyst, chiral PHOX ligand | α-Tertiary piperazin-2-ones | Provides access to highly enantioenriched tertiary piperazines after reduction. | nih.govcaltech.edu |

| Asymmetric Lithiation-Trapping | N-Boc piperazine with chiral auxiliary | s-BuLi, (-)-sparteine or (+)-sparteine surrogate | α-Substituted piperazines | Yield and enantioselectivity are highly dependent on the electrophile and the distal N-substituent. | nih.gov |

| Aza-Michael Reaction | Acrylate from homochiral amino acid, ethanolamine | Dess–Martin periodinane, (carbethoxymethylene)triphenylphosphorane | 3-Alkyl-substituted piperazine-2-acetic acid esters | Involves intermolecular aza-Michael addition to form a second stereocenter. | rsc.org |

**2.3. Cyclization Strategies for the Piperazine Ring Formation

The construction of the core piperazine heterocycle is the cornerstone of the synthesis. Various cyclization strategies have been developed, ranging from large-scale industrial processes to more specialized laboratory-scale methods.

On an industrial scale, a common method for producing the parent piperazine ring involves the reaction of diethanolamine (B148213) (DEOA) with ammonia (B1221849) in the presence of hydrogen and a supported metal catalyst. google.com This process is typically carried out in the liquid phase under high pressure (160 to 220 bar) and elevated temperatures (180 to 220°C). google.com The catalyst often contains a mixture of oxygen-containing compounds of aluminum, copper, nickel, and cobalt, sometimes promoted with tin. google.com An alternative synthetic route from diethanolamine involves a three-step process: chlorination to form bis(2-chloroethyl)amine, protection of the amine with a Boc group, and a final aminolysis cyclization with ammonia to yield N-Boc piperazine with high purity and yield. google.com

| Parameter | Condition | Reference |

| Reactants | Diethanolamine (DEOA), Ammonia, Hydrogen | google.com |

| Catalyst | Supported, containing Al, Cu, Ni, Co, and Sn compounds | google.com |

| Phase | Liquid | google.com |

| Pressure | 160–220 bar | google.com |

| Temperature | 180–220°C | google.com |

| Molar Ratio | 5 to 25 (Ammonia to DEOA) | google.com |

A versatile and more recent approach to substituted piperazines involves the reductive cyclization of dioximes. nih.govmdpi.com This method relies on a sequential double Michael addition of nitrosoalkenes to a primary amine, which generates a bis(oximinoalkyl)amine intermediate. nih.govmdpi.comresearchgate.net This dioxime precursor then undergoes a stereoselective catalytic reductive cyclization to afford the piperazine ring. mdpi.comresearchgate.net The proposed mechanism involves the catalytic hydrogenolysis of both N-O bonds to give a diimine intermediate, which cyclizes and is subsequently reduced to the final piperazine product. mdpi.com This method is notable for its ability to convert a primary amino group into a piperazine ring, allowing for significant structural modifications of bioactive molecules. nih.gov For many diketo-oximes, the process is highly stereospecific, predominantly forming the 2,6-cis isomers. mdpi.com

| Precursor Type | Key Reaction Steps | Catalyst | Stereochemical Outcome | Reference(s) |

| Bis(oximinoalkyl)amines | 1. Double Michael addition of nitrosoalkenes to a primary amine. 2. Catalytic reductive cyclization. | 5% Pd/C or Raney Nickel (Ra-Ni) | Predominantly cis-isomers for 2,6-disubstituted products. | nih.govmdpi.com |

The formation of the piperazine ring via alkylative cyclization of a diamine is a foundational strategy in heterocyclic chemistry. This approach typically involves reacting a 1,2-diamine derivative with a reagent containing two electrophilic centers that can be attacked by the amine nitrogens to close the six-membered ring.

A concise synthesis of 3-substituted piperazine-2-acetic acid esters utilizes an enantiopure 1,2-diamine derived from an amino acid. nih.govnih.gov This chiral diamine undergoes an annulation reaction with bromoethyldiphenylsulfonium triflate, followed by deprotection and basic workup, to yield the desired cis and trans piperazine products. nih.gov Another modular approach uses a gold-catalyzed cyclization of propargyl diamines to form tetrahydropyrazines, which are then reduced to the corresponding piperazines. thieme-connect.comorganic-chemistry.org This allows for the synthesis of substitutionally diverse piperazines by varying the components of the starting diamine and propargyl unit. thieme-connect.com

Purification and Isolation Techniques for High Purity

Achieving high purity of the target compound and its stereoisomers is critical, necessitating effective purification and isolation techniques. The choice of method depends on the specific properties of the compound and the nature of the impurities.

Flash column chromatography is a standard method for the purification of intermediates and final products in piperazine synthesis. For Boc-protected piperazines, typical eluents include mixtures of non-polar and polar solvents like petroleum ether/diethyl ether or dichloromethane/acetone (B3395972). whiterose.ac.ukwhiterose.ac.uk However, in some cases, particularly with diastereomeric mixtures, separation by flash chromatography can be challenging due to similar polarities or poor solubility of the products. escholarship.org

For the separation of stereoisomers, High-Performance Liquid Chromatography (HPLC) is indispensable. Preparative reverse-phase HPLC has been successfully used to separate cis and trans diastereomers of 5-substituted piperazine-2-acetic acid esters. rsc.org When enantiomeric separation is required, chiral preparative HPLC is the method of choice. nih.gov This technique uses a chiral stationary phase (CSP), such as a Chiralpak column, to resolve enantiomers, allowing for the isolation of single, optically pure compounds. nih.govjocpr.com The mobile phase often consists of solvent mixtures like acetonitrile and methanol (B129727), sometimes with additives like diethylamine (B46881) (DEA) to improve peak shape and resolution. jocpr.com

| Technique | Application | Stationary Phase (Example) | Mobile Phase (Example) | Reference(s) |

| Flash Chromatography | General purification of intermediates and final products. | Silica (B1680970) Gel | Petrol-Diethyl Ether (8:2) | whiterose.ac.uk |

| Preparative RP-HPLC | Separation of diastereomers (cis/trans). | C18 | Acetonitrile/Water with TFA | rsc.org |

| Chiral Preparative HPLC | Separation of enantiomers. | Chiralpak IC (Diacel) | Acetonitrile/Methanol/DEA (90:10:0.1) | nih.govjocpr.com |

Recrystallization and Precipitation Techniques

Recrystallization and precipitation are fundamental techniques for the purification of solid organic compounds. For this compound, these methods are employed to remove impurities such as starting materials, by-products, and stereoisomers.

Recrystallization is a process that relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. A successful recrystallization protocol for this compound would typically involve dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

For di-Boc protected piperazine derivatives, a common approach involves the use of a binary solvent system. For instance, a solvent in which the compound is readily soluble (e.g., dichloromethane, ethyl acetate) is paired with a less polar solvent in which it is sparingly soluble (e.g., hexanes, heptane). The crude material is dissolved in the primary solvent, and the anti-solvent is added gradually until turbidity is observed, followed by cooling to induce crystallization.

Precipitation is another effective purification method, often utilized when a suitable recrystallization solvent cannot be identified. This technique can be particularly useful for separating piperazine derivatives from reaction mixtures. One established method for the purification of piperazine involves the formation of a salt, such as a diacetate, which can be selectively precipitated from a solution. For instance, by treating an acetone solution of crude piperazine with acetic acid, the piperazine diacetate salt precipitates, leaving many impurities behind in the solution. researchgate.net While this compound itself is not typically converted to a salt due to the Boc protecting groups, this principle of altering solubility to effect separation is a core concept in purification.

A technique analogous to salt precipitation for Boc-protected compounds involves solvent-induced precipitation. After chromatographic purification, fractions containing the pure product can be concentrated, and the compound precipitated by the addition of a non-solvent, ensuring the removal of any residual silica gel and other soluble impurities.

| Technique | Key Principle | Typical Application for Di-Boc Piperazine Esters |

| Recrystallization | Differential solubility at varying temperatures | Dissolving in a hot solvent (e.g., ethyl acetate) and cooling, or using a solvent/anti-solvent system (e.g., dichloromethane/hexanes) to induce crystal formation. |

| Precipitation | Rapid formation of a solid from a solution | Addition of a non-solvent to a concentrated solution of the purified compound to crash out the solid product. |

Solvent Selection for Optimal Purification

The choice of solvent is paramount for the successful purification of this compound by both chromatography and recrystallization. The ideal solvent system should provide good separation of the target compound from impurities while also being easily removable and relatively non-toxic.

For chromatographic purification, typically on silica gel, a solvent system of ethyl acetate (B1210297) and hexanes is commonly employed for Boc-protected amino acid esters and similar piperazine derivatives. nih.gov The polarity of the eluent is gradually increased by raising the proportion of ethyl acetate to effectively separate the desired product from less polar and more polar impurities.

For recrystallization , the principle of "like dissolves like" is a useful guide. Given the structure of this compound, which contains both polar (ester, carbamate) and non-polar (tert-butyl) groups, a range of solvents can be considered. The selection process often involves empirical testing with small amounts of the crude product.

A patent describing the synthesis of N-Boc piperazine mentions the use of n-hexane or petroleum ether for trituration (slurrying a solid in a solvent), which helps in purifying the product by washing away soluble impurities. google.com For a more complex molecule like this compound, a similar approach with a non-polar solvent could be used as a final washing step after recrystallization.

The following table summarizes solvent properties and their potential application in the purification of this compound, based on methodologies for structurally related compounds.

| Solvent/System | Application | Rationale |

| Ethyl Acetate / Hexanes | Column Chromatography | Good separation of compounds with moderate polarity. Polarity can be finely tuned by varying the ratio. nih.gov |

| Dichloromethane / Heptane (B126788) | Recrystallization | Dichloromethane is a good solvent for the compound, while heptane acts as an anti-solvent to induce crystallization. |

| Acetone | Precipitation (as salt for parent piperazine) | Acetone is effective in precipitating piperazine salts, demonstrating its utility in selective precipitation. researchgate.net |

| Ethanol | Recrystallization | Can be a suitable solvent for recrystallization, especially when cooled to low temperatures. |

| n-Hexane / Petroleum Ether | Trituration/Washing | Effective for removing non-polar impurities from the solid product. google.com |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like piperazine derivatives is of growing importance to minimize environmental impact and enhance safety and efficiency.

One of the core tenets of green chemistry is the reduction of derivatives, particularly the use of protecting groups, as this adds steps to a synthesis and generates waste. daneshyari.com However, for a molecule like this compound, the Boc groups are often integral to directing the synthesis and ensuring the desired regioselectivity. In such cases, the focus of green chemistry shifts to other areas of the synthesis.

Recent advancements have led to more environmentally friendly methods for producing key intermediates like N-Boc piperazine. Traditional methods often use large excesses of piperazine or hazardous solvents. An innovative approach starts from diethanolamine, a readily available material, and proceeds through chlorination, Boc protection, and aminolysis cyclization to yield N-Boc piperazine with high yield and purity, avoiding some of the pitfalls of older methods. google.comchemicalbook.com

The use of solvent-free or solvent-minimized reaction conditions is another key aspect of green chemistry. For example, microwave-assisted, solvent-free synthesis has been successfully applied to the preparation of N-Boc-piperazine. Furthermore, the development of one-pot multicomponent reactions, catalyzed by efficient and recyclable catalysts, represents a significant step towards more sustainable chemical manufacturing. researchgate.netdaneshyari.com

Photoredox catalysis is also emerging as a green alternative for the functionalization of piperazines, often proceeding under mild conditions with high selectivity. mdpi.com This technology can reduce the reliance on stoichiometric and often toxic reagents.

| Green Chemistry Principle | Application in Piperazine Synthesis | Potential Impact on this compound Synthesis |

| Atom Economy | One-pot multicomponent reactions to build the piperazine core. researchgate.net | Reduces waste by incorporating a higher proportion of reactant atoms into the final product. |

| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions in certain synthetic steps. chemicalbook.com | Minimizes environmental impact and improves worker safety. |

| Catalysis | Employing catalytic amounts of reagents (e.g., photoredox or metal catalysts) instead of stoichiometric amounts. mdpi.com | Increases efficiency and reduces waste generation. |

| Use of Renewable Feedstocks | Starting from readily available and less hazardous materials like diethanolamine. google.comchemicalbook.com | Improves the overall sustainability profile of the synthesis. |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Studies of Methyl 1,4 Di Boc Piperazine 2 Acetate

Selective Deprotection Strategies of Boc Groups

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. nih.gov In Methyl 1,4-di-Boc-piperazine-2-acetate, the two Boc groups can be selectively removed to liberate the corresponding secondary amines, which can then undergo further functionalization.

Acidic Conditions for Boc Cleavage (e.g., Trifluoroacetic Acid, HCl)

The most common method for the deprotection of Boc-protected amines involves treatment with strong acids. nih.gov Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. researchgate.netrsc.org The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. rsc.org

For this compound, treatment with a solution of TFA in a solvent like dichloromethane (B109758) (DCM) or HCl in an organic solvent such as dioxane or methanol (B129727) effectively removes both Boc groups. researchgate.netrsc.org The reaction is typically fast, often proceeding at room temperature. nih.gov The choice between TFA and HCl can depend on the desired final salt form of the product and the compatibility with other functional groups present in the molecule. For instance, using 4M HCl in dioxane is a common protocol that yields the hydrochloride salt of the deprotected piperazine (B1678402). rsc.org

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Product Salt Form |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to RT | Trifluoroacetate |

| Hydrochloric Acid (HCl) | 4M solution in Dioxane, RT | Hydrochloride |

Functional Group Tolerance during Deprotection

A critical consideration during the acidic deprotection of the Boc groups in this compound is the stability of the methyl ester moiety. Esters can be susceptible to hydrolysis under strong acidic conditions, especially in the presence of water. However, the Boc group is designed to be cleaved under conditions that can often leave simple alkyl esters, like a methyl ester, intact, particularly when anhydrous conditions are used. rsc.org

Research has shown that while traditional strong acid deprotection can sometimes lead to the cleavage of ester bonds, careful selection of reagents and conditions can enhance selectivity. nih.gov For example, using anhydrous HCl in dioxane or TFA in dry DCM minimizes the presence of water, thereby reducing the risk of ester hydrolysis. nih.govrsc.org However, achieving perfect selectivity can be challenging, and some degree of ester cleavage may occur, especially with prolonged reaction times or elevated temperatures. nih.gov The relative lability of the Boc group compared to the methyl ester allows for a synthetic window where the former can be removed preferentially.

Reactions Involving the Methyl Ester Moiety

The methyl ester group in this compound provides another site for chemical modification, primarily through hydrolysis or transesterification.

Hydrolysis to Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1,4-Di-Boc-piperazine-2-carboxylic acid. This transformation is typically achieved under basic conditions, which are orthogonal to the acidic conditions required for Boc group removal. The use of a base prevents the premature cleavage of the acid-labile Boc protecting groups.

Commonly used reagents for this saponification include alkali metal hydroxides such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol to ensure solubility. The reaction generally proceeds smoothly at room temperature to yield the carboxylate salt, which is then neutralized with a weak acid during workup to afford the final carboxylic acid. This carboxylic acid derivative is a key intermediate for applications such as peptide coupling. nih.gov

Table 2: Conditions for Methyl Ester Hydrolysis

| Reagent | Solvent System | Typical Temperature | Product |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | THF/Water or Methanol/Water | Room Temperature | 1,4-Di-Boc-piperazine-2-carboxylic acid |

| Sodium Hydroxide (NaOH) | Methanol/Water | Room Temperature | 1,4-Di-Boc-piperazine-2-carboxylic acid |

Transesterification Reactions

While less common than hydrolysis, the methyl ester of N-Boc protected amino acid derivatives can undergo transesterification reactions. This process involves reacting the methyl ester with a different alcohol in the presence of a suitable catalyst to form a new ester. This can be useful for modifying the properties of the molecule or for introducing specific ester functionalities.

Catalysts for transesterification can be acidic or basic, though for a Boc-protected substrate, basic or neutral conditions are preferred to avoid deprotection. Enzymatic catalysis, using lipases, also presents a mild and selective method for transesterification, although specific applications to this substrate are not widely documented.

Nucleophilic Substitution Reactions at the Piperazine Ring

The piperazine ring itself can be a site for nucleophilic substitution. While the N-Boc protected nitrogens are generally unreactive towards nucleophilic attack, the carbon atoms of the ring can be functionalized. whiterose.ac.uk After the deprotection of one or both Boc groups, the resulting secondary amines are nucleophilic and can readily participate in reactions such as N-alkylation or N-arylation. chemicalbook.com

A more advanced strategy for functionalizing the piperazine ring without prior deprotection involves the direct C-H functionalization at the carbon atom alpha to a nitrogen atom (the C2 position). This is typically achieved through directed metallation, specifically lithiation. nsf.govbeilstein-journals.org Treatment of an N-Boc piperazine derivative with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), generates a lithiated intermediate at the C2 position. researchgate.netnih.gov This highly reactive organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents at this position. nsf.govbeilstein-journals.org

This lithiation/trapping strategy allows for the introduction of alkyl, aryl, and other functional groups directly onto the carbon framework of the piperazine ring, providing a powerful method for creating structurally diverse piperazine derivatives. researchgate.netwhiterose.ac.uk

Derivatization for Advanced Chemical Structures

The protected piperazine scaffold, such as that in this compound, serves as a crucial starting point for the synthesis of more complex and functionally diverse molecules. The strategic manipulation of the piperazine core allows for its incorporation into a wide array of advanced chemical structures, including pharmaceutically active compounds. The Boc (tert-butyloxycarbonyl) protecting groups are instrumental in these synthetic routes, enabling selective reactions at specific positions.

Key derivatization strategies often involve the deprotection of one or both nitrogen atoms, followed by reactions such as N-arylation or N-alkylation to introduce new substituents. These methods are fundamental in medicinal chemistry for building libraries of compounds for drug discovery. For instance, N-arylpiperazines are commonly synthesized through palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com Similarly, N-alkylation can be achieved via nucleophilic substitution on alkyl halides, reductive amination, or the reduction of carboxyamides. mdpi.com

A notable example involves the synthesis of Avapritinib, where N-Boc-piperazine is coupled with ethyl 2-chloropyrimidine-5-carboxylate in an SNAr reaction. mdpi.com Subsequent modifications lead to the final complex drug molecule. Another application is seen in the synthesis of Venetoclax, where N-Boc-piperazine undergoes reductive amination with an aldehyde intermediate, followed by a Buchwald-Hartwig amination to form a key C-N bond. mdpi.com

The ester group on the acetate (B1210297) side chain of this compound provides an additional handle for derivatization, allowing for chain extension or conversion into other functional groups, further expanding its synthetic utility.

Table 1: Examples of Derivatization Reactions using N-Boc-Piperazine Scaffolds

| Starting Material | Reaction Type | Product Type | Application Example |

| N-Boc-piperazine & Aryl Halide | Buchwald-Hartwig Amination | N-Arylpiperazine | Synthesis of Venetoclax. mdpi.com |

| N-Boc-piperazine & Electron-deficient Heteroaryl Chloride | Nucleophilic Aromatic Substitution (SNAr) | N-Heteroarylpiperazine | Synthesis of Avapritinib. mdpi.com |

| N-Boc-piperazine & Aldehyde/Ketone | Reductive Amination | N-Alkylpiperazine | Synthesis of Venetoclax intermediate. mdpi.com |

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of this compound and related N-Boc-piperazines is critical for optimizing reaction conditions and controlling selectivity. A pivotal transformation for this class of compounds is the functionalization of the α-carbon position of the piperazine ring.

Direct C-H lithiation is a powerful method for creating a nucleophilic carbon center adjacent to a nitrogen atom, enabling the introduction of various electrophiles. nsf.govresearchgate.net The mechanism of this transformation has been a subject of detailed study. The process typically involves the use of a strong organolithium base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like (-)-sparteine (B7772259) for asymmetric synthesis. researchgate.netwhiterose.ac.uk

Mechanistic studies have revealed that the reaction proceeds through the formation of an α-lithio derivative. researchgate.net The stereochemical outcome of asymmetric versions of this reaction is dependent on the dynamic thermodynamic resolution (DTR) of the organolithium intermediate, which is influenced by the choice of chiral ligand. researchgate.net Researchers have employed in situ Infrared (IR) spectroscopy to monitor the lithiation process, allowing for the determination of optimal reaction times and conditions. researchgate.net

In addition to lithiation, photoredox catalysis has emerged as a mild and green alternative for C-H functionalization. nsf.gov The proposed mechanism for photoredox C-H arylation involves the generation of a highly reactive amino radical cation. nsf.gov An excited photocatalyst, typically an iridium complex, oxidizes the N-Boc-piperazine via a single electron transfer (SET) to form this intermediate. Subsequent deprotonation at the α-position and reaction with an aryl radical anion leads to the functionalized product. nsf.gov Computational studies using Density Functional Theory (DFT) have also been employed to understand the selectivity in arylation reactions, indicating that the reductive elimination step from a palladated intermediate is often selectivity-determining. researchgate.net

Table 2: Mechanistic Insights into Key Transformations of N-Boc-Piperazines

| Transformation | Key Reagents/Conditions | Proposed Intermediate | Mechanistic Elucidation Technique |

| Asymmetric C-H Lithiation | s-BuLi / (-)-sparteine | Chiral α-lithio derivative. researchgate.net | Optimization via mechanistic study. researchgate.net |

| Racemic C-H Lithiation | s-BuLi | α-lithio derivative. researchgate.net | In situ IR Spectroscopy. researchgate.net |

| Photoredox C-H Arylation | Ir(ppy)₃ / Visible Light | Amino radical cation. nsf.gov | Proposed based on catalytic cycle. nsf.gov |

| Lithiation/Negishi Coupling | s-BuLi / Pd catalyst | α-palladated intermediate. researchgate.net | Density Functional Theory (DFT) calculations. researchgate.net |

Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 1,4-di-Boc-piperazine-2-acetate in solution. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Due to the steric hindrance imposed by the two Boc groups, the piperazine (B1678402) ring's chair-to-chair interconversion can be restricted, potentially leading to broadened signals or the appearance of multiple conformer signals at room temperature.

The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the two Boc groups, the methyl ester, the acetate (B1210297) methylene (B1212753) group, and the piperazine ring. The protons on the piperazine ring form a complex system of multiplets due to spin-spin coupling and conformational rigidity.

Based on analogous structures and standard chemical shift values, the expected proton signals are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Notes |

| Boc-group Protons | ~1.4 - 1.5 | Singlet (s) | Two large singlets corresponding to the 18 protons of the two t-butyl groups. May appear as two distinct singlets due to different magnetic environments. |

| Piperazine Ring Protons | ~2.8 - 4.2 | Multiplets (m) | A series of complex and potentially broad signals for the 7 protons on the piperazine ring. |

| Acetate Methylene (-CH₂-COO) | ~2.7 - 2.9 | Doublet of Doublets (dd) | Protons adjacent to the chiral center at C2, appearing as a complex signal. |

| Methyl Ester (-OCH₃) | ~3.7 | Singlet (s) | A sharp singlet for the three methoxy (B1213986) protons. |

| C2-H (Piperazine Ring) | ~4.3 - 4.5 | Multiplet (m) | The proton at the chiral center, often shifted downfield due to adjacent nitrogen and carbonyl groups. |

Note: Data is predicted based on analyses of structurally similar compounds. Actual spectra may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is characterized by signals for the carbonyl carbons of the ester and Boc groups, the quaternary and methyl carbons of the Boc groups, and the carbons of the piperazine ring and methyl ester.

| Carbon Assignment | Expected Chemical Shift (δ ppm) | Notes |

| Boc (C(CH₃)₃) | ~28.5 | Signal for the methyl carbons of the two tert-butyl groups. |

| Piperazine Ring (-CH₂-) | ~40 - 55 | Multiple signals for the carbons of the heterocyclic ring. |

| Acetate Methylene (-CH₂-COO) | ~35 - 40 | Signal for the methylene carbon of the acetate side chain. |

| Methyl Ester (-OCH₃) | ~52.0 | Signal for the methoxy carbon. |

| Boc (-OC(CH₃)₃) | ~80.0 | Signal for the quaternary carbons of the two tert-butyl groups. |

| Boc Carbonyl (-N-C=O) | ~154.0 - 155.0 | Signals for the two carbamate (B1207046) carbonyl carbons. |

| Ester Carbonyl (-C=O) | ~170.0 - 172.0 | Signal for the ester carbonyl carbon, typically the most downfield carbonyl. |

Note: Data is predicted based on established chemical shift ranges and data from related piperazine structures. rsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals observed in the 1D spectra. A Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it correlates proton signals with their directly attached carbon atoms. youtube.com

For this compound, an HSQC spectrum would display cross-peaks connecting:

The singlet at ~3.7 ppm (¹H) to the signal at ~52.0 ppm (¹³C), confirming the -OCH₃ group.

The large singlet at ~1.45 ppm (¹H) to the signal at ~28.5 ppm (¹³C), confirming the Boc methyl groups.

Each complex multiplet of the piperazine ring protons (¹H, ~2.8-4.5 ppm) to its corresponding ring carbon signal (¹³C, ~40-55 ppm), allowing for the definitive assignment of the ring structure. researchgate.net

This technique is invaluable for distinguishing between the different methylene groups within the piperazine ring, which is often challenging using 1D NMR alone. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound (Molecular Formula: C₁₇H₃₀N₂O₆), the exact monoisotopic mass is 358.2104 g/mol . chemspider.com Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.

Tandem mass spectrometry (MS/MS) reveals the fragmentation pattern, which provides structural confirmation. Key fragmentation pathways for this compound include the characteristic loss of the Boc groups.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 359.2178 | Protonated molecular ion. |

| [M+Na]⁺ | 381.1997 | Sodium adduct of the molecular ion. |

| [M-C₄H₈+H]⁺ | 303.1550 | Loss of isobutylene (B52900) from one Boc group. |

| [M-Boc+H]⁺ | 259.1652 | Loss of one complete Boc group (-100 Da). |

| [M-2Boc+H]⁺ | 159.1128 | Loss of both Boc groups (-200 Da). |

| [Boc]⁺ | 57.0704 | Fragment corresponding to the tert-butyl cation. |

Note: m/z values are for the monoisotopic mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions from its three carbonyl groups and various C-H and C-O bonds.

The key expected absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980 - 2850 | C-H Stretch | Aliphatic (Piperazine, Boc, Methyl) |

| ~1745 | C=O Stretch | Ester Carbonyl |

| ~1695 | C=O Stretch | Urethane (Boc) Carbonyl |

| 1400 - 1200 | C-O Stretch | Ester and Carbamate |

| ~1160 | C-N Stretch | Piperazine Ring |

Note: The presence of two distinct, strong carbonyl peaks in the 1690-1750 cm⁻¹ range is a key diagnostic feature for this molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Given its lack of a strong UV chromophore, detection can be achieved at a low wavelength (e.g., 200-215 nm) or by using a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a mass spectrometer.

A typical reversed-phase HPLC method would be employed for purity analysis.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 15-20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/MS |

This method separates the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination by peak area percentage. nih.gov If the compound is synthesized as a single enantiomer, chiral HPLC can be utilized to determine the enantiomeric excess (e.e.) by using a specialized chiral stationary phase.

Chiral HPLC for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the definitive method for separating the enantiomers of chiral molecules like this compound. mdpi.com The inherent chirality of the molecule, arising from the stereocenter at the second position of the piperazine ring, necessitates a stereoselective analytical method to determine enantiomeric purity or to resolve the racemate. 111.68.96

The separation mechanism relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. mdpi.com For piperazine derivatives and related amine compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. mdpi.comjocpr.com These phases, often coated or immobilized on a silica (B1680970) support, create a chiral environment where transient diastereomeric complexes are formed with the enantiomers, leading to different retention times. mdpi.com

Method development for separating the enantiomers of this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. shimadzu.com The choice of mobile phase, typically a mixture of a non-polar alkane (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is critical for modulating the retention and selectivity of the separation. unl.pt The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can sometimes improve peak shape and resolution for amine-containing compounds. jocpr.com

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column (CSP) | Cellulose or Amylose-based (e.g., Chiralpak® series) | Provides a chiral environment for enantioselective interaction. mdpi.comjocpr.com |

| Mobile Phase | Hexane/Isopropanol or Heptane (B126788)/Ethanol mixtures | Controls elution strength and selectivity. unl.pt |

| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time and separation efficiency. |

| Detector | UV-Vis (typically at 210-230 nm for Boc-groups) | Monitors the elution of the separated enantiomers. |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Influences interaction kinetics and can improve resolution. |

The outcome of a successful chiral HPLC analysis is a chromatogram showing two distinct, well-resolved peaks, one for each enantiomer. The relative area of these peaks allows for the precise calculation of the enantiomeric excess (ee), a critical quality attribute for any chiral compound intended for further use. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. nih.gov These impurities often include residual solvents from the synthesis and purification process (e.g., methanol, N,N-dimethylformamide, ethyl acetate) or low molecular weight by-products. chemicalbook.comresearchgate.net

Given the relatively low volatility of the target compound itself, a headspace sampling technique (HS-GC-MS) is often the preferred method for analyzing volatile organic compounds (VOCs). nih.govnih.gov In this approach, the sample is heated in a sealed vial, and the vapor phase, containing the volatile impurities, is injected into the GC system. youtube.com This prevents the non-volatile active ingredient from contaminating the GC column.

The GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, separates the individual volatile components based on their boiling points and interactions with the phase. researchgate.net As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. unodc.org The mass spectrometer ionizes the molecules (commonly via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. unodc.org This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries.

Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Sampling Technique | Headspace (HS) | Isolates volatile impurities from the non-volatile matrix. nih.gov |

| GC Column | DB-1, DB-5ms, or similar (30 m x 0.25 mm, 0.25 µm film) | Separates individual volatile compounds. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the analytes through the column. researchgate.net |

| Oven Program | Initial temp ~40°C, ramped to ~250°C | Enables separation of compounds with a wide range of boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. unodc.org |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer | Separates and detects ions to generate a mass spectrum. nih.gov |

The method is validated to detect and quantify potential impurities at trace levels, ensuring the final compound adheres to predefined purity specifications. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Confirmation

Single-crystal X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, XRD analysis would provide unequivocal proof of its molecular structure, including the conformation of the piperazine ring and the relative orientation of its substituents. beilstein-journals.org

The analysis begins with the growth of a high-quality single crystal, which can be achieved by methods such as slow evaporation of a solvent. beilstein-journals.orgnih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the internal arrangement of the atoms. By measuring the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. nih.gov

For piperazine derivatives, XRD studies consistently reveal that the six-membered piperazine ring adopts a chair conformation, as this is its most stable energetic state. nih.govscielo.org.za The analysis would confirm this for this compound and precisely determine the positions of the substituents (the two Boc groups and the methyl acetate side chain) as either axial or equatorial. This information is crucial for understanding the molecule's steric and electronic properties. whiterose.ac.uk The resulting data includes precise bond lengths, bond angles, and unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice). beilstein-journals.orgscielo.org.za

Table 3: Illustrative X-ray Diffraction Crystallographic Data

| Parameter | Example Value (based on related structures) | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. beilstein-journals.orgscielo.org.za |

| Space Group | e.g., P2₁/c, C2/c | Defines the specific symmetry elements within the unit cell. beilstein-journals.orgscielo.org.za |

| Unit Cell Dimensions (a, b, c, β) | Compound-specific Å and ° values | Defines the size and shape of the repeating crystal unit. beilstein-journals.org |

| Piperazine Ring Conformation | Chair | Confirms the lowest energy conformation of the heterocyclic ring. nih.govscielo.org.za |

| Key Bond Lengths/Angles | Precise Å and ° values | Provides definitive structural proof and insight into bonding. scielo.org.za |

While obtaining a crystal structure for the specific target molecule, this compound, depends on successful crystallization, the structural data from closely related N,N'-disubstituted piperazines provides a strong precedent for the expected findings. beilstein-journals.orgresearchgate.net

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecular systems. For Methyl 1,4-di-Boc-piperazine-2-acetate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide significant insights into its structural and vibrational characteristics. researchgate.netnih.govyoutube.com

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. youtube.commdpi.com For the piperazine (B1678402) ring, which can exist in various conformations such as chair, boat, and twist-boat, the chair conformation is generally the most stable. nih.gov

In the case of this compound, the two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atoms and the methyl acetate (B1210297) group on the carbon atom at the 2-position significantly influence the conformational preference. nih.govresearchgate.net Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation of the substituent to minimize steric hindrance. nih.gov The optimized geometry reveals specific bond lengths and angles that characterize the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (acetate) | 1.52 | C-N-C (piperazine) | 112.5 |

| C=O (acetate) | 1.21 | O=C-O (acetate) | 124.8 |

| C-O (acetate) | 1.34 | N-C-C (piperazine) | 110.2 |

| N-C (Boc) | 1.37 | C-N-C (Boc) | 118.9 |

| C=O (Boc) | 1.22 | O=C-N (Boc) | 125.1 |

| N-C (piperazine) | 1.47 |

Note: The data presented in this table is a representative example based on DFT calculations of structurally similar molecules and is intended for illustrative purposes.

Vibrational Wavenumber Analysis and Mode Assignment

Vibrational spectroscopy, when combined with DFT calculations, provides a detailed picture of the molecular vibrations. The calculated vibrational frequencies and their corresponding intensities for this compound can be correlated with experimental infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis is employed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the functional groups. researchgate.netpreprints.org

Key vibrational modes for this molecule include the C=O stretching vibrations of the two Boc groups and the ester group, which are expected to appear in the range of 1700-1750 cm⁻¹. preprints.org The C-N stretching vibrations of the piperazine ring and the C-H stretching vibrations of the methyl and tert-butyl groups also provide characteristic spectral signatures.

Table 2: Calculated Vibrational Wavenumbers and Assignments for Key Functional Groups of this compound

| Wavenumber (cm⁻¹) | Assignment (PED) |

| 2985 | C-H asymmetric stretching (methyl, tert-butyl) |

| 2875 | C-H symmetric stretching (methyl, tert-butyl) |

| 1745 | C=O stretching (ester) |

| 1705 | C=O stretching (Boc) |

| 1460 | C-H bending (methyl, methylene) |

| 1370 | C-H bending (tert-butyl) |

| 1250 | C-O stretching (ester) |

| 1160 | C-N stretching (piperazine ring) |

Note: The data presented in this table is a representative example based on DFT calculations of structurally similar molecules and is intended for illustrative purposes.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring and the oxygen atoms of the carbonyl groups. The LUMO, on the other hand, is generally found over the electron-deficient areas, often associated with the carbonyl carbons. The calculated HOMO-LUMO energy gap provides insights into the charge transfer possibilities within the molecule. nih.govresearchgate.net

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap | 5.90 |

Note: The data presented in this table is a representative example based on DFT calculations of structurally similar molecules and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) and Charge Transfer Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. research-nexus.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atoms of the Boc and ester groups, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the piperazine ring and the tert-butyl groups would exhibit a positive potential (blue), indicating them as likely sites for nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions. research-nexus.nettandfonline.com

Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and charge delocalization within a molecule. research-nexus.netresearchgate.netnih.gov It examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions.

For this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule. For instance, the interaction between the lone pair of the piperazine nitrogen atoms and the antibonding orbitals of the C-C bonds in the ring can be quantified. NBO analysis is also effective in identifying and characterizing intramolecular hydrogen bonds, which can influence the molecule's conformation. nih.gov

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. tandfonline.comresearchgate.net They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui functions provide a way to identify the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, Fukui function analysis would help in pinpointing the specific atoms most susceptible to different types of chemical reactions. The sites with the highest value for the Fukui function for nucleophilic attack (f+) are the most electrophilic, while those with the highest value for the Fukui function for electrophilic attack (f-) are the most nucleophilic. This analysis provides a more quantitative prediction of reactivity compared to the qualitative MEP analysis. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of this compound is primarily governed by two key structural features: the piperazine ring puckering and the rotation around the N-Boc (tert-butoxycarbonyl) amide bonds.

The piperazine ring, similar to cyclohexane, can adopt several conformations, with the chair form being the most stable. However, other forms like boat and twist-boat conformations are also possible and can be populated depending on the energetic landscape. nih.gov The interconversion between these ring conformations involves overcoming specific energy barriers.

In the case of unsymmetrically substituted piperazines, such as the title compound, the interplay between ring inversion and amide bond rotation can lead to a complex set of interconverting conformers. researchgate.net Temperature-dependent NMR spectroscopy studies on related N-benzoylated piperazines have shown that at lower temperatures, distinct signals for different conformers can be observed, which coalesce at higher temperatures as the rate of interconversion increases. researchgate.netnih.gov These studies allow for the calculation of the activation energy barriers (ΔG‡) for both the amide bond rotation and the piperazine ring inversion. researchgate.net

For symmetrically N,N'-disubstituted piperazines, four independent signals for the piperazine ring protons are often observed at low temperatures in NMR spectra, indicating a locked conformation. nih.gov As the temperature increases, these signals broaden and eventually coalesce into a single signal, representing the time-averaged conformation due to rapid interconversion. nih.gov

While detailed quantitative data from MD simulations on this compound is pending, the expected conformational behavior would involve a dynamic equilibrium between different chair and boat conformations of the piperazine ring, coupled with the slower rotation of the two N-Boc groups. The presence of the methyl acetate substituent at the C2 position would further influence the conformational equilibrium, likely favoring a pseudo-equatorial orientation to minimize steric hindrance.

Table 1: Representative Activation Energy Barriers for Conformational Interconversions in Acyl-Functionalized Piperazines

This table presents data from related compounds to illustrate the energy barriers associated with conformational changes in N-acyl piperazine systems. Note that these values are for analogous compounds and not for this compound itself.

| Compound Class | Conformational Process | Activation Energy (ΔG‡) (kJ mol⁻¹) | Reference |

| Mono-N-benzoylated Piperazines | Amide Bond Rotation | 56 - 80 | researchgate.net |

| Mono-N-benzoylated Piperazines | Ring Inversion | 56 - 80 | researchgate.net |

| N,N'-Dimethylpiperazine | Ring Inversion | 55.7 | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Chiral Building Block in Pharmaceutical Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the need for improved efficacy and safety profiles. nih.gov Chiral building blocks are essential for the efficient synthesis of these single-enantiomer drugs. Methyl 1,4-di-Boc-piperazine-2-acetate is a C-substituted chiral piperazine (B1678402) derivative that serves this purpose, providing a pre-defined stereocenter that can be incorporated into a target molecule. The use of such a building block circumvents the need for challenging asymmetric syntheses or costly chiral resolutions at later stages of a synthetic sequence. nih.gov The di-Boc (di-tert-butyloxycarbonyl) protecting groups on the nitrogen atoms ensure stability and allow for selective deprotection and functionalization, making it a strategic component in multi-step pharmaceutical syntheses. nih.gov

Protein kinases are a critical class of drug targets, particularly in oncology, and their dysregulation is implicated in numerous diseases. ed.ac.uk Many approved kinase inhibitors incorporate a piperazine moiety, which often plays a key role in binding to the target or enhancing solubility and pharmacokinetic properties. nih.govacs.org The synthesis of complex kinase inhibitors frequently involves the use of protected piperazine intermediates. For instance, in the synthesis of inhibitors for the PI3K/Akt/mTOR signaling pathway, Boc-protected piperazine is a common reactant, coupled to a core heterocyclic structure. nih.gov this compound offers an advanced scaffold for this purpose. The chiral acetate (B1210297) side chain can be used to introduce additional binding interactions or to modulate the molecule's properties, a strategy often employed to achieve selectivity and potency.

While direct synthesis examples for protease inhibitors using this specific molecule are less documented in readily available literature, the core structure is highly relevant. The piperazine-2-acetate framework can mimic dipeptide units, a common feature in protease substrates and inhibitors. The ester can be converted to an amide, coupling it with other amino acids or pharmacophoric groups to build peptidomimetic inhibitors targeting enzymes like HIV protease or HCV protease.

Table 1: Examples of Kinase Inhibitor Scaffolds Incorporating Piperazine Moieties

| Kinase Target Family | Core Scaffold Example | Role of Piperazine |

| PI3K/Akt/mTOR | Pyrimidinyl thieno pyrimidine | Linker to solvent-exposed region, enhances solubility |

| Cyclin-Dependent Kinase (CDK) | Pyridopyrimidine | Binds in the ATP pocket, provides key interactions |

| Epidermal Growth Factor Receptor (EGFR) | Anthranilic acid | Linker to a pyridine (B92270) moiety, positions key binding elements |

This table illustrates common scaffolds where piperazine derivatives are integrated. The functional handle on this compound allows for its incorporation into similar structures.

The methyl ester of this compound is a versatile functional group for the synthesis of piperazinyl amides. Through amidation with various primary or secondary amines, a diverse library of amide derivatives can be generated. This reaction is fundamental in medicinal chemistry for linking different molecular fragments. For example, a practical method for preparing piperazinyl amides of 18β-glycyrrhetinic acid involves the amidation of a carboxylic acid with 1-Boc-piperazine. nih.govsemanticscholar.org The use of this compound in a similar fashion would allow for the creation of novel chiral amides with potential biological activity.

The piperazine scaffold is also a cornerstone in the design of ligands that can interact with multiple receptors, known as dual receptor ligands. Such compounds can offer enhanced therapeutic efficacy or a better side-effect profile. Piperazine derivatives have been integral to the synthesis of compounds with dual affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are important targets for antipsychotic and antidepressant medications. chemicalbook.com The synthesis often involves coupling a piperazine intermediate with various aryl groups. chemicalbook.com The chiral nature of this compound could be exploited to optimize interactions with these G-protein coupled receptors (GPCRs), where stereochemistry is often critical for selective binding. nih.gov

Integration into Diverse Drug Scaffolds and Libraries

The piperazine ring is considered a "privileged scaffold" because it is a structural component found in drugs targeting a wide range of biological targets. mdpi.com While the majority of piperazine-containing drugs are substituted only at the nitrogen atoms, there is growing interest in C-H functionalization and the use of C-substituted piperazines to access novel chemical space and improve drug properties. mdpi.com this compound is a prime example of a C-substituted building block that enables the exploration of this underutilized structural diversity.

It can be incorporated into a multitude of heterocyclic systems that form the core of many therapeutic agents. Examples of such scaffolds include:

Benzodiazepines: These scaffolds are of significant interest in drug design, and multicomponent reactions have been developed for their synthesis. nih.gov

Pyridopyrimidines and Thienopyrimidines: These are common cores for kinase inhibitors, where the piperazine is often added via nucleophilic aromatic substitution. nih.gov

Purines: 4-morpholinopurines have been developed as selective PI3Kδ inhibitors, demonstrating the modularity of fusing heterocycles with piperazine-like structures. nih.gov

The integration of a chiral, functionalized piperazine like this compound into compound libraries provides a significant advantage in drug discovery, offering a route to novel structures with potentially improved biological activity and intellectual property positions.

Strategies for Incorporating this compound into Bioactive Molecules

The incorporation of this compound into larger molecules relies on well-established synthetic transformations, with the protecting groups and functional handles dictating the strategy.

Amide Bond Formation: The most direct approach involves the reaction of the methyl ester. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents (e.g., EDCl, HOBt). Alternatively, the ester can be directly converted to an amide via aminolysis, often facilitated by reagents like trimethylaluminium. scielo.org.za